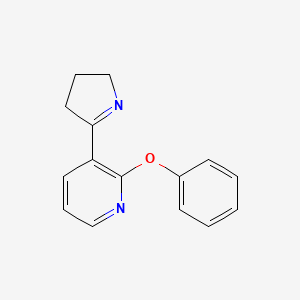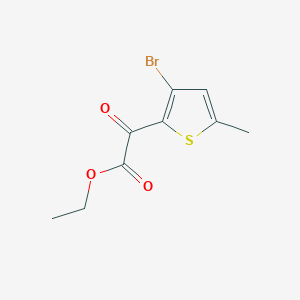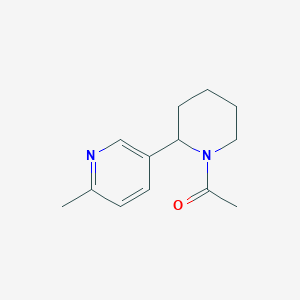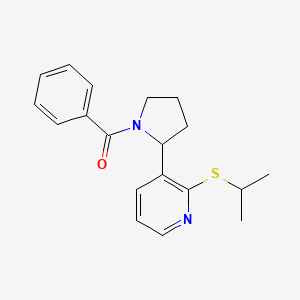
1-Allyl-3-ethyl-1H-imidazol-3-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-3-ethylimidazolium bromide is a type of ionic liquid, which is a salt in the liquid state at room temperature. It has the molecular formula C8H13BrN2 and a molecular weight of 217.11 g/mol . This compound is part of the imidazolium family, known for their unique properties such as low volatility, high thermal stability, and excellent solubility in various solvents .
Méthodes De Préparation
The synthesis of 1-allyl-3-ethylimidazolium bromide typically involves the alkylation of imidazole. One common method is the reaction of 1-ethylimidazole with allyl bromide under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified by recrystallization or column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Allyl-3-ethylimidazolium bromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromide ion is replaced by other nucleophiles like chloride or acetate.
Common reagents and conditions for these reactions include the use of solvents like water, ethanol, or acetonitrile, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Allyl-3-ethylimidazolium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic reactions, including polymerization and catalysis.
Biology: This compound is explored for its potential in biocatalysis and enzyme stabilization.
Medicine: Research is ongoing into its use as a drug delivery medium and in the formulation of pharmaceuticals.
Mécanisme D'action
The mechanism by which 1-allyl-3-ethylimidazolium bromide exerts its effects is largely dependent on its ionic nature. The imidazolium cation interacts with various molecular targets through electrostatic interactions, hydrogen bonding, and van der Waals forces . These interactions can influence reaction rates, solubility, and stability of other compounds in the system.
Comparaison Avec Des Composés Similaires
1-Allyl-3-ethylimidazolium bromide can be compared with other imidazolium-based ionic liquids such as:
- 1-ethyl-3-methylimidazolium bromide
- 1-butyl-3-methylimidazolium bromide
- 1-allyl-3-methylimidazolium bromide
These compounds share similar properties but differ in their alkyl chain lengths and substituents, which can affect their solubility, melting points, and specific applications. The unique combination of the allyl and ethyl groups in 1-allyl-3-ethylimidazolium bromide provides a balance of reactivity and stability, making it particularly useful in certain chemical processes .
Propriétés
Formule moléculaire |
C8H13BrN2 |
|---|---|
Poids moléculaire |
217.11 g/mol |
Nom IUPAC |
1-ethyl-3-prop-2-enylimidazol-3-ium;bromide |
InChI |
InChI=1S/C8H13N2.BrH/c1-3-5-10-7-6-9(4-2)8-10;/h3,6-8H,1,4-5H2,2H3;1H/q+1;/p-1 |
Clé InChI |
YUAVYTIJEQDWMG-UHFFFAOYSA-M |
SMILES canonique |
CCN1C=C[N+](=C1)CC=C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromotricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-2-one](/img/structure/B11822545.png)


![6-Bromo-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822572.png)

![Methyl 7-bromobicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B11822591.png)
![(R)-N-[1-(4-bromothiophen-2-yl)ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11822598.png)


![Benzeneacetamide, N-[(1R)-1-[[[[4-[[(aminocarbonyl)amino]methyl]phenyl]methyl]amino]carbonyl]-4-[(aminoiminomethyl)amino]butyl]-](/img/structure/B11822626.png)

![Ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11822632.png)


